2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O3/c1-2-34-19-9-5-18(6-10-19)32-24-22(28-29-32)23(26-16-27-24)31-13-11-30(12-14-31)21(33)15-35-20-7-3-17(25)4-8-20/h3-10,16H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGWVMYMFCOOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, with CAS number 920185-70-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 493.9 g/mol. The structure features a triazolo-pyrimidine core attached to a piperazine moiety and a chlorophenoxy group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 920185-70-2 |
| Molecular Formula | C24H24ClN7O3 |
| Molecular Weight | 493.9 g/mol |
| Key Functional Groups | Chlorophenoxy, Triazole, Piperazine |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that triazole derivatives can possess significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . While specific data on the title compound's antimicrobial efficacy is limited, its structural analogs suggest potential for similar activities.
Enzyme Inhibition
Enzyme inhibition is another critical area of biological activity for this compound. Compounds containing piperazine and triazole moieties have been studied for their inhibitory effects on acetylcholinesterase (AChE) and urease. For example, several synthesized compounds demonstrated strong inhibitory activity against urease and moderate to strong AChE inhibition . These properties may suggest that this compound could also exhibit similar enzyme inhibitory characteristics.
Anticancer Potential
The anticancer activity of related compounds has been documented in multiple studies. For instance, derivatives of triazoles have shown promising results in inhibiting cell proliferation in various cancer cell lines . The potential mechanisms include modulation of apoptosis pathways and interference with angiogenesis. Although direct studies on the title compound are not extensively available, the structural components align with known anticancer activities.
Case Studies
- Antichlamydial Activity : A study involving structurally similar compounds showed that modifications in the piperazine moiety enhanced antichlamydial activity without affecting host cell viability . Such findings highlight the importance of structural variations in determining biological efficacy.
- Insulin Sensitization : Research on thiazolidinone derivatives indicated that certain modifications could enhance glucose uptake in insulin-resistant models . This suggests that similar modifications in the title compound might confer insulin-sensitizing properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazole and pyrimidine moieties exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its effects on various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, which is critical for inhibiting tumor growth.
Case Study : A study published in MDPI demonstrated that derivatives containing triazole structures showed enhanced cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound's ability to inhibit cell proliferation was attributed to its interference with the cell cycle and induction of apoptotic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. The presence of the chlorophenoxy group is believed to enhance the compound's ability to modulate inflammatory responses.
Case Study : Research highlighted in PMC indicated that related compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory conditions .
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of triazole derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Case Study : A study focused on the neuroprotective effects of triazole derivatives reported that certain compounds could protect neuronal cells from oxidative stress-induced damage, which is a common pathway in neurodegeneration .
Structure-Activity Relationship (SAR)
The design and synthesis of this compound are based on the structure-activity relationship principles, where modifications to the chemical structure can significantly influence biological activity.
| Structural Component | Modification Type | Effect on Activity |
|---|---|---|
| Chlorophenoxy Group | Substitution | Enhances anticancer activity |
| Ethoxyphenyl Group | Chain Length | Modulates lipophilicity and bioavailability |
| Triazole Ring | Position Variation | Alters binding affinity to target proteins |
Chemical Reactions Analysis
Key Functional Group Reactivity
The compound contains multiple reactive groups, enabling diverse chemical transformations:
Ester Group (4-chlorophenoxy)
-
Hydrolysis : Ester groups can hydrolyze under acidic or basic conditions to form carboxylic acids.
Example:
Piperazine Moiety
-
Alkylation/Acylation : Piperazine’s secondary amine can react with alkyl halides or acylating agents.
Example:
Triazolopyrimidine Core
-
Nucleophilic Aromatic Substitution : Electron-deficient pyrimidine rings may undergo substitution at the 7-position.
Example:
Potential Biological Interactions
While direct data on this compound is unavailable, analogous triazolopyrimidines exhibit:
-
Enzyme Inhibition : Binding to kinases (e.g., EGFR) via hydrogen bonding and hydrophobic interactions.
-
Antimicrobial Activity : Triazolo-pyrimidine derivatives often disrupt bacterial cell walls or DNA replication .
| Biological Target | Mechanism | Example Reaction Conditions |
|---|---|---|
| Kinase Inhibition | Hydrogen bonding, π-π stacking | In vitro kinase assays |
| Nucleic Acid Interaction | Intercalation or strand disruption | DNA-binding studies |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, including triazolo-pyrimidine core formation followed by piperazine coupling. Key steps include:
- Triazolo-pyrimidine formation : Cyclocondensation of hydrazine derivatives with nitriles under acidic conditions (e.g., HCl/ethanol) .
- Piperazine coupling : Nucleophilic substitution using chloroacetyl intermediates. Optimize reaction temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to minimize byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) for ≥95% purity.
Q. How should researchers characterize the compound’s structure and confirm its identity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR for aromatic proton environments (e.g., chlorophenoxy at δ 7.2–7.4 ppm) and piperazine methylene signals (δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., triazolo-pyrimidine ring planarity) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] calculated for CHClNO: 541.1748) .
Q. What are the critical safety considerations during handling and storage?
- Methodological Answer :
- Hazard identification : While GHS classification data are limited for this compound, structurally similar triazolo-pyrimidines show low acute toxicity but potential irritancy. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ethoxy group .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, and what contradictory data might arise?
- Methodological Answer :
- In vitro assays : Use kinase inhibition panels (e.g., EGFR, PI3K) at 1–10 µM concentrations. Replicate experiments ≥3 times to address variability in IC values .
- Contradictions : Discrepancies in activity between enzyme assays and cell-based models may arise due to differences in membrane permeability or off-target effects. Validate using siRNA knockdown or CRISPR-edited cell lines .
Q. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs for kinase domains). Prioritize poses with hydrogen bonds to the triazolo nitrogen and hydrophobic interactions with the chlorophenoxy group .
- SAR analysis : Systematically modify substituents (e.g., ethoxy → methoxy) and correlate with activity using QSAR models (e.g., CoMFA) .
Q. How should environmental fate studies be structured to assess ecological risks?
- Methodological Answer :
- Experimental design : Follow OECD guidelines for biodegradation (Test 301) and bioaccumulation (Test 305). Use LC-MS/MS to track compound degradation products in aquatic systems .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC) and algae (72-hour growth inhibition). Compare with structurally related compounds (e.g., LD > 100 mg/kg in fish indicates low risk) .
Q. What analytical methods resolve stability issues under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC-DAD at 254 nm. Major degradation pathways: hydrolysis of the ethoxy group under alkaline conditions .
- Kinetic analysis : Calculate activation energy (E) using Arrhenius plots from stability data at 25°C, 40°C, and 60°C .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Hypothesis testing : If docking predicts strong binding but in vitro activity is weak, assess compound solubility (e.g., measure logP via shake-flask method) or metabolic stability (e.g., liver microsome assays) .
- Crystallographic validation : Co-crystallize the compound with the target protein to confirm binding modes .
Q. What strategies address inconsistent cytotoxicity results across cell lines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
